molecular formula C21H18O4 B5367758 3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one

3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one

Cat. No. B5367758
M. Wt: 334.4 g/mol
InChI Key: VOPMRMGHUPBLPG-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one, also known as DMNP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMNP is a chalcone derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activation of NF-κB pathway by blocking the phosphorylation of IκBα and preventing its degradation. This compound also activates the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, this compound induces apoptosis in cancer cells by activating the caspase cascade and regulating the expression of Bcl-2 family proteins.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in cells and tissues. It has been found to reduce the levels of inflammatory mediators such as TNF-α, IL-6, and COX-2. This compound also increases the activity of antioxidant enzymes such as SOD, CAT, and GPx. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of MMPs and EMT markers.

Advantages and Limitations for Lab Experiments

3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one is a useful compound for scientific research due to its diverse biological activities and potential therapeutic properties. It can be easily synthesized in the laboratory and purified using standard methods. However, this compound has some limitations for lab experiments, including its low solubility in water and some organic solvents. Moreover, this compound can exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and other conditions. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of this compound, including its interaction with cellular targets and signaling pathways. Moreover, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo and to optimize its chemical properties for improved therapeutic efficacy.

Synthesis Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting this compound compound can be purified using column chromatography, recrystallization, or other purification methods.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB pathway. This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to have anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines.

properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-16-10-7-15(20(13-16)25-2)9-12-19(22)18-11-8-14-5-3-4-6-17(14)21(18)23/h3-13,23H,1-2H3/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPMRMGHUPBLPG-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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